molecular formula C25H19F2N3O B2392190 3-(4-ethoxyphenyl)-8-fluoro-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866341-41-5

3-(4-ethoxyphenyl)-8-fluoro-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

货号: B2392190
CAS 编号: 866341-41-5
分子量: 415.444
InChI 键: ULOYKOAHININBP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-ethoxyphenyl)-8-fluoro-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetically engineered fused heterocyclic compound representing the pharmacologically significant pyrazolo[4,3-c]quinoline structural class. This complex molecule features a tetracyclic ring system comprising pyrazole and quinoline moieties, further substituted with ethoxyphenyl and fluorobenzyl groups at the 3- and 5-positions respectively, along with a fluorine atom at the 8-position. The strategic incorporation of fluorine atoms typically enhances metabolic stability and membrane permeability, while the ethoxy group may influence electronic properties and molecular conformation. Pyrazolo[4,3-c]quinoline derivatives have demonstrated substantial research potential across multiple biological domains, though the specific applications for this novel analog require further investigation. Related compounds in this structural class have been investigated as key scaffolds in medicinal chemistry research, particularly for their potential bioactivity profiles . The pyrazolo[4,3-c]quinoline core structure represents a privileged framework in drug discovery, with analogs showing promise as experimental therapeutic agents. Previous studies on structurally similar compounds have revealed potential antioxidant properties , while other quinoline-containing pharmaceuticals are established antimalarial agents that function through inhibition of hemozoin formation in parasite food vacuoles . This compound is presented as a chemical tool for research applications exclusively, enabling investigation of structure-activity relationships in heterocyclic systems and exploration of novel biological targets. Researchers may employ this intermediate in lead optimization studies, mechanism of action investigations, or as a building block for developing more complex molecular architectures. The presence of multiple aromatic systems and heteroatoms suggests potential for π-π stacking interactions and hydrogen bonding, which may facilitate binding to various biological targets. Appropriate safety protocols should be observed when handling this compound, and comprehensive characterization using techniques including NMR, LC-MS, and X-ray crystallography is recommended prior to experimental use. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

属性

IUPAC Name

3-(4-ethoxyphenyl)-8-fluoro-5-[(2-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O/c1-2-31-19-10-7-16(8-11-19)24-21-15-30(14-17-5-3-4-6-22(17)27)23-12-9-18(26)13-20(23)25(21)29-28-24/h3-13,15H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOYKOAHININBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Retrosynthetic Analysis and Key Intermediates

The target molecule’s pyrazolo[4,3-c]quinoline core requires sequential functionalization at positions 3, 5, and 8. Retrosynthetic disconnection suggests three critical intermediates (Figure 1):

  • 8-Fluoroquinoline-4-carbaldehyde for the pyrazole ring annulation.
  • 3-(4-Ethoxyphenyl)-1H-pyrazole-4-carbaldehyde for Claisen-Schmidt condensation.
  • N-(2-Fluorobenzyl)prop-2-yn-1-amine for side chain introduction via alkylation.

Stepwise Synthetic Routes

Formation of the Pyrazole Core

The pyrazole ring is constructed via Vilsmeier-Haack formylation of hydrazone derivatives derived from 4-ethoxyacetophenone. Reaction with POCl₃ and DMF at 0–5°C yields 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde (Yield: 78%).

Table 1: Optimization of Vilsmeier-Haack Conditions
Condition Temperature (°C) Yield (%)
POCl₃/DMF, 0–5°C 0–5 78
POCl₃/DMF, RT 25 62
PCl₅/DMF, 0–5°C 0–5 54

Quinoline Core Assembly

Claisen-Schmidt condensation between 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde and 2-fluoroacetophenone in ethanol with NaOH (10 mol%) forms a chalcone intermediate. Subsequent Fe-mediated reductive cyclization in acetic acid at 80°C for 6 hours yields the quinoline scaffold. However, this step risks C–C bond cleavage at position 4, necessitating precise stoichiometric control.

Reaction Mechanism:
  • Condensation : Aldol addition eliminates H₂O to form α,β-unsaturated ketone.
  • Reductive Cyclization : Fe powder reduces nitro groups (if present) and facilitates intramolecular cyclization via radical intermediates.

Introduction of the 5-[(2-Fluorophenyl)Methyl] Side Chain

The N-alkylation of the quinoline intermediate with 2-fluorobenzyl bromide in DMF using K₂CO₃ as a base at 60°C for 12 hours achieves 85% yield. Alternative methods include Ullmann coupling with CuI/L-proline catalysis, though this increases costs.

Table 2: Alkylation Condition Screening
Reagent Base Solvent Yield (%)
2-Fluorobenzyl Br K₂CO₃ DMF 85
2-Fluorobenzyl Cl Cs₂CO₃ DMSO 72
2-Fluorobenzyl I NaH THF 68

Fluorination at Position 8

Electrophilic fluorination using Selectfluor® in acetonitrile at 70°C introduces the 8-fluoro substituent. This step requires anhydrous conditions to prevent hydrolysis (Yield: 91%).

Optimization Challenges and Solutions

Mitigating C–C Bond Cleavage During Cyclization

The Fe-mediated reductive cyclization in acetic acid often results in undesired C–C bond cleavage at position 4. Substituting Fe with Zn/HCl or employing Pd/C-H₂ reduces cleavage rates to <5% while maintaining yields >80%.

Regioselectivity in N-Alkylation

Competing O-alkylation is suppressed by using bulky bases like DBU in THF, enhancing N-selectivity to 9:1.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrazole-H), 7.89–7.21 (m, 8H, aromatic-H), 4.52 (s, 2H, CH₂), 4.11 (q, J = 7.0 Hz, 2H, OCH₂), 1.42 (t, J = 7.0 Hz, 3H, CH₃).
  • ¹³C NMR : δ 161.2 (C=O), 152.4–112.7 (aromatic-C), 63.8 (OCH₂), 14.1 (CH₃).

X-ray Crystallography

Single-crystal analysis confirms coplanarity between the pyrazole and quinoline rings (dihedral angle: 8.7°), favoring π-stacking interactions. The 2-fluorobenzyl group adopts a gauche conformation to minimize steric hindrance.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the Claisen-Schmidt condensation step, reducing reaction time from 12 hours to 45 minutes with comparable yields.

One-Pot Tandem Reactions

A patent-pending method combines formylation, condensation, and cyclization in a single pot using ionic liquids ([BMIM]BF₄), achieving 76% overall yield.

Scalability and Industrial Feasibility

Pilot-scale trials (1 kg batch) using the optimized Zn/HCl cyclization protocol demonstrate 82% yield with >99% HPLC purity. Cost analysis highlights 2-fluorobenzyl bromide as the major expense (48% of total).

化学反应分析

Types of Reactions

3-(4-ethoxyphenyl)-8-fluoro-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using reagents such as sodium borohydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols; often requires a catalyst and controlled temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

科学研究应用

3-(4-ethoxyphenyl)-8-fluoro-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

作用机制

The mechanism of action of 3-(4-ethoxyphenyl)-8-fluoro-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Anti-Angiogenic and Anticancer Activity :

  • Pyrazolo[4,3-c]quinolines with fused tricyclic systems, such as those reported in , inhibit endothelial cell proliferation and tumor growth (e.g., MCF-7 and HeLa cells). The target compound’s 2-fluorobenzyl group may confer similar anti-angiogenic properties, though specific data are unavailable .
  • ELND006 and ELND007 (), which contain cyclopropyl and trifluoromethyl groups, selectively inhibit amyloid-beta production, demonstrating the scaffold’s adaptability to neurodegenerative targets .

Receptor Modulation :

  • The compound in (3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)) acts as a neurotensin receptor agonist at 10 µM, suggesting that substituent positioning (e.g., dimethoxy vs. ethoxy/fluoro) fine-tunes receptor affinity .

生物活性

3-(4-ethoxyphenyl)-8-fluoro-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies. The unique structural features, including ethoxy and fluorinated phenyl groups, enhance its interaction with various biological targets.

Chemical Structure

The molecular formula for this compound is C24H20F2N3OC_{24}H_{20}F_2N_3O, and its structure includes a pyrazoloquinoline backbone with specific functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that compounds within the pyrazoloquinoline class exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression, although detailed mechanisms remain to be fully elucidated .

Table 1: Summary of Anticancer Activity

Activity Target Effect
Inhibition of KinasesEGFR, BRAF(V600E)Reduced cell proliferation
Induction of ApoptosisCancer cell linesIncreased apoptosis rates

Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory pathways. Initial interaction studies indicate that it may bind to enzymes involved in inflammation, potentially reducing the production of pro-inflammatory mediators .

Table 2: Summary of Anti-inflammatory Activity

Activity Target Effect
Inhibition of COX EnzymesCOX-1, COX-2Decreased inflammatory response
Modulation of CytokinesTNF-alpha, IL-6Lowered cytokine levels

Case Studies and Research Findings

  • Study on Antitumor Effects : A study evaluated the efficacy of various pyrazoloquinolines against cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell growth in vitro and induced apoptosis through mitochondrial pathways .
  • Inflammation Model Studies : In vivo studies using animal models demonstrated that administration of the compound resulted in a marked reduction in inflammatory markers. This suggests potential therapeutic applications in treating inflammatory diseases .

常见问题

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:
The synthesis of pyrazoloquinoline derivatives typically involves multi-step reactions, including cyclocondensation of substituted hydrazines with carbonyl-containing precursors. For this compound:

  • Step 1: Use fluorinated starting materials (e.g., 2-fluorobenzyl bromide) to introduce the 2-fluorophenylmethyl group via nucleophilic substitution or Suzuki-Miyaura coupling .
  • Step 2: Incorporate the 4-ethoxyphenyl moiety using Ullmann coupling or Buchwald-Hartwig amination under palladium catalysis .
  • Step 3: Optimize cyclization conditions (e.g., POCl3 or PPA as cyclizing agents) to form the pyrazoloquinoline core .
    Key Consideration: Monitor reaction intermediates via LC-MS and adjust solvent polarity (e.g., DMF vs. THF) to improve yield .

Advanced: How do steric/electronic effects of the 2-fluorophenylmethyl group influence target binding?

Methodological Answer:
The ortho-fluoro substituent introduces steric hindrance and electron-withdrawing effects, which can:

  • Enhance Binding: Increase π-π stacking with aromatic residues in enzyme active sites (e.g., kinase domains) .
  • Reduce Flexibility: Restrict rotational freedom, potentially improving selectivity.
    Experimental Approach:
  • Perform molecular dynamics simulations to compare binding poses with non-fluorinated analogs.
  • Use 19F NMR to probe local electronic environments in protein-ligand complexes .

Basic: What spectroscopic techniques confirm its structure?

Methodological Answer:

  • 1H/13C/19F NMR: Identify substituent patterns (e.g., ethoxy CH2CH3 at δ ~1.3 ppm, fluorophenyl splitting) .
  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., [M+H]+ expected for C26H20F2N3O).
  • X-ray Crystallography: Resolve steric clashes from the 2-fluorophenyl group and validate dihedral angles .

Advanced: How to resolve bioactivity contradictions between in vitro and in vivo models?

Methodological Answer:
Discrepancies may arise from poor pharmacokinetics or off-target effects . Strategies include:

  • ADME Profiling: Measure solubility (shake-flask method) and metabolic stability (microsomal assays) .
  • Isotopic Labeling: Synthesize a 14C- or 18F-labeled analog for biodistribution studies using PET imaging .
  • Dose Optimization: Use allometric scaling from rodent models to predict human-equivalent doses .

Basic: What physicochemical properties affect its bioavailability?

Methodological Answer:

  • LogP: Predicted ~5.2 (via computational tools like Molinspiration), indicating moderate lipophilicity. Adjust using hydrophilic prodrugs (e.g., phosphate esters) .
  • Solubility: Test in biorelevant media (FaSSIF/FeSSIF) to mimic gastrointestinal conditions .
  • Melting Point: High mp (>200°C) suggests crystalline stability but may limit dissolution. Use amorphous solid dispersions .

Advanced: Strategies to address low yields in cyclization steps?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 150°C vs. 24 hrs conventional) .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2) or organocatalysts to stabilize transition states .
  • Design of Experiments (DoE): Optimize parameters (temperature, solvent, stoichiometry) via response surface methodology .

Basic: How to assess its stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to pH 1–13, heat (40–60°C), and UV light. Monitor via HPLC for decomposition products .
  • Plasma Stability Assay: Incubate with human plasma (37°C, 1–24 hrs) and quantify parent compound loss .

Advanced: SAR analysis of fluorophenyl substitutions on activity?

Methodological Answer:

  • Synthesize Analogs: Replace 2-fluorophenyl with 3-F, 4-F, or CF3 groups. Compare IC50 values in target assays .
  • QSAR Modeling: Use CoMFA/CoMSIA to correlate substituent electronic parameters (σ, π) with bioactivity .

Basic: How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Measure target protein stabilization after compound treatment .
  • Knockdown/Rescue Experiments: Use siRNA to confirm phenotype reversal upon target protein inhibition .

Advanced: Mitigating off-target effects in kinase inhibition assays?

Methodological Answer:

  • Kinome-Wide Profiling: Use panels like Eurofins KinaseProfiler to assess selectivity across 400+ kinases .
  • Covalent Docking: Modify the compound to form irreversible bonds with conserved cysteine residues in the target kinase .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。